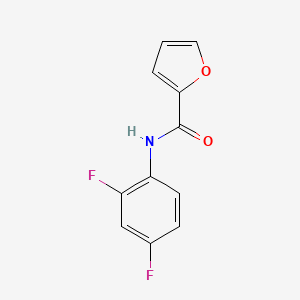

N-(2,4-difluorophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCISZYGNZTUTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)furan-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl-furan carboxamides.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-difluorophenyl)furan-2-carboxamide has been studied for its potential therapeutic effects. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds with similar furan and phenyl structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of furan have shown promising results in inhibiting the growth of breast cancer cells, with IC50 values indicating significant potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Furan Derivative A | MCF-7 (Breast Cancer) | 5.0 |

| Furan Derivative B | MDA-MB-231 (Breast Cancer) | 3.5 |

Antiviral Activity

The furan moiety in this compound has been linked to antiviral properties, particularly as an inhibitor of viral proteases essential for viral replication. In vitro studies have demonstrated that related compounds can effectively inhibit the activity of these proteases.

Biological Research

The compound's unique structural features make it a valuable tool in biological research.

Case Studies

- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of related compounds demonstrated that they could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the difluorophenyl group was crucial for enhancing antibacterial activity .

- Inflammation Inhibition : Compounds structurally similar to this compound have shown moderate anti-inflammatory effects in animal models, indicating potential applications in treating inflammatory diseases .

Materials Science

In materials science, this compound is being explored for its properties as a building block in the synthesis of novel materials.

Applications

- Polymer Synthesis : The compound can serve as a precursor for synthesizing polymers with specific thermal and mechanical properties.

- Coatings and Films : Its unique chemical structure may enhance the performance characteristics of coatings and films used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets. The furan ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylcarboxamides

Table 1: Fluorinated Analogs

Key Observations :

Heterocyclic Carboxamides

Table 2: Heterocycle-Substituted Analogs

Key Observations :

Substituent Effects on the Phenyl Ring

Table 3: Substituent Variants

Structural and Functional Implications

- Hydrogen Bonding : The 2,4-difluoro substitution optimizes intramolecular N–H···F interactions, stabilizing the planar conformation and reducing conformational flexibility .

- Synthetic Flexibility : Suzuki-Miyaura cross-coupling enables aryl group diversification, as seen in N-(4-arylphenyl)furan-2-carboxamide derivatives .

Biological Activity

N-(2,4-difluorophenyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a furan ring substituted with a difluorophenyl group and an amide functional group. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. Preliminary studies suggest that it may inhibit the growth of certain strains more effectively than traditional antibiotics, although specific IC50 values are yet to be widely reported .

Anticancer Activity

The compound has shown promise in anticancer research. A study focusing on its structure-activity relationship (SAR) revealed that derivatives of furan-based compounds often exhibit significant cytotoxic effects against cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibitors can disrupt cancer cell metabolism.

- Cell Membrane Interaction : The furan ring structure may facilitate interactions with cellular membranes, leading to alterations in membrane permeability and subsequent cell death .

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,4-difluorophenyl)furan-2-carboxylic acid | Furan ring + carboxylic acid | Moderate antibacterial activity |

| N-(2,4-difluorophenyl)thiophene-2-carboxamide | Thiophene ring + difluorophenyl | Anticancer properties |

| N-(2,4-difluorophenyl)pyrrole-2-carboxamide | Pyrrole ring + difluorophenyl | Antimicrobial effects |

This compound is distinguished by its unique combination of a furan ring and a difluorophenyl group, which enhances its biological activity compared to similar compounds. Its structural characteristics contribute to its reactivity and binding affinity towards biological targets .

Case Studies and Research Findings

- Antiviral Activity : In a recent study exploring antiviral compounds, derivatives similar to this compound were tested against viral proteases essential for viral replication. The findings suggested that modifications in the structure could lead to potent inhibitors of viral activity .

- Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., HepG2) demonstrated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like Doxorubicin. These results indicate the potential for developing new anticancer agents based on this compound .

Q & A

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

- Methodology :

- Rodent Studies : Administer via IV/IP routes; collect plasma for LC-MS/MS analysis (Cmax, t₁/₂, AUC).

- Tissue Distribution : Use radiolabeled compound to assess organ accumulation.

- Toxicogenomics : Profile liver/kidney biomarkers (ALT, creatinine) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.